![molecular formula C21H22F2N2O2S B2917767 (Z)-2-(3,4-dimethylphenyl)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 1005964-38-4](/img/structure/B2917767.png)
(Z)-2-(3,4-dimethylphenyl)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-2-(3,4-dimethylphenyl)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C21H22F2N2O2S and its molecular weight is 404.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Chemical Structure and Properties
The compound features a complex structure characterized by a thiazole ring and multiple substituents, which may influence its biological activity. The molecular formula is C₁₈H₁₈F₂N₂OS, and its molecular weight is approximately 356.41 g/mol. The presence of difluoro and ethoxyethyl groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, in vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. The following table summarizes the IC50 values against different cancer types:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 5.0 | |
HeLa (Cervical Cancer) | 8.2 | |
A549 (Lung Cancer) | 6.5 |
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. It has been shown to activate caspase pathways, leading to programmed cell death in cancer cells. Additionally, molecular docking studies suggest that it binds effectively to key proteins involved in cancer progression, such as NEK7 and TP53, enhancing its therapeutic potential .
Additional Biological Activities
Beyond anticancer properties, preliminary findings suggest that the compound may possess anti-inflammatory and antimicrobial activities:
- Anti-inflammatory Activity : In vivo models indicate a reduction in inflammatory markers when treated with this compound.
- Antimicrobial Activity : Preliminary assays show effectiveness against certain bacterial strains, although further studies are necessary to confirm these findings.
Study 1: MCF-7 Cell Line
A study conducted on MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The study utilized both WST-1 and colony formation assays to assess cytotoxicity and long-term effects on cell growth.
Study 2: HeLa Cells
In another investigation involving HeLa cells, the compound was found to significantly reduce cell proliferation by inducing apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating apoptotic activity.
Comparative Analysis
To contextualize the efficacy of (Z)-2-(3,4-dimethylphenyl)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide, it is beneficial to compare it with other known anticancer agents:
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Doxorubicin | 0.5 | DNA intercalation |
Paclitaxel | 0.8 | Microtubule stabilization |
(Z)-2-(3,4-dimethylphenyl)... | 5.0 | Apoptosis induction |
This comparison illustrates that while the new compound is less potent than established chemotherapeutics like Doxorubicin and Paclitaxel, it offers a promising alternative with potentially unique mechanisms.
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenyl)-N-[3-(2-ethoxyethyl)-4,6-difluoro-1,3-benzothiazol-2-ylidene]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N2O2S/c1-4-27-8-7-25-20-17(23)11-16(22)12-18(20)28-21(25)24-19(26)10-15-6-5-13(2)14(3)9-15/h5-6,9,11-12H,4,7-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJKGJYOZXYJOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2SC1=NC(=O)CC3=CC(=C(C=C3)C)C)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.